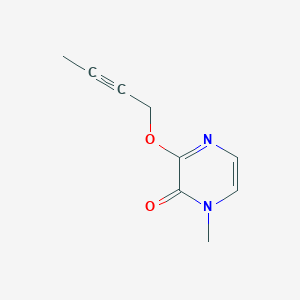

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

Descripción

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with a methyl group at the 1-position and a but-2-yn-1-yloxy group at the 3-position. The butynyloxy substituent introduces an alkyne ether moiety, which may confer unique reactivity and physicochemical properties.

Propiedades

IUPAC Name |

3-but-2-ynoxy-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-4-7-13-8-9(12)11(2)6-5-10-8/h5-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDFNJWWUQWNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=CN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step synthetic routes. One common method includes the reaction of 1-methyl-1,2-dihydropyrazin-2-one with but-2-yn-1-ol in the presence of a suitable base and a catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one.

Análisis De Reacciones Químicas

Types of Reactions

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The but-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Aplicaciones Científicas De Investigación

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following compounds share the 1-methyl-1,2-dihydropyrazin-2-one scaffold but differ in substituents at the 3-position:

Physicochemical Properties

- Solubility: The alkyne ether in the target compound likely reduces aqueous solubility compared to the aminopiperidine analog (C₁₀H₁₆N₄O), which forms a dihydrochloride salt () for enhanced solubility .

- Reactivity: The bromophenoxy derivative (C₁₁H₁₀BrN₂O₂) may undergo nucleophilic aromatic substitution, whereas the alkyne ether in the target compound could participate in Huisgen cycloaddition (click chemistry) .

Actividad Biológica

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a novel organic compound belonging to the class of heterocyclic compounds, specifically featuring a pyrazinone core. This compound has garnered attention in the scientific community due to its potential biological activities, particularly its interaction with specific biological targets such as the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is with a CAS number of 2198368-49-7. The structure includes a but-2-yn-1-yloxy substituent at the 3-position and a methyl group at the 1-position of the pyrazinone core.

The primary target for 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is ADAM17, an enzyme involved in the shedding of membrane proteins, including cytokines like TNF-alpha. The inhibition of ADAM17 leads to a decrease in soluble TNF-alpha levels, which can have significant implications for inflammatory processes and immune responses.

Biochemical Pathways

The inhibition of ADAM17 by this compound affects the ADAM17/Notch signaling pathway , which plays a crucial role in cellular communication and differentiation. By modulating this pathway, the compound may influence various biological processes such as inflammation and cancer progression.

Biological Activity and Research Findings

Recent studies have investigated the biological activity of 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one in various contexts:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting tumor growth through its action on ADAM17. In vitro studies have shown that treatment with this compound reduces cell proliferation in cancer cell lines by disrupting key signaling pathways associated with tumor growth.

Antimicrobial Properties

Preliminary investigations suggest that 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one may also possess antimicrobial activity. Its unique structure allows it to interact with bacterial enzymes, potentially leading to bactericidal effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects in vitro | Significant reduction in cell viability in breast cancer cell lines after treatment with varying concentrations of the compound. |

| Study 2 | Assess antimicrobial activity against Gram-positive bacteria | Demonstrated effective inhibition of bacterial growth at low micromolar concentrations. |

| Study 3 | Investigate effects on inflammatory pathways | Inhibition of TNF-alpha release in human immune cells treated with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.